Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, followed by methylation and introduction of the trifluoromethoxyphenyl group . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The benzimidazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions often involve controlled temperatures, pH levels, and the use of specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce reduced benzimidazole derivatives .
Scientific Research Applications
Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Trifluoromethylbenzimidazole: Similar structure with a trifluoromethyl group instead of trifluoromethoxy.
Methylbenzimidazole: Lacks the trifluoromethoxyphenyl group.
Uniqueness
Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate is unique due to the presence of the trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and its versatility in various chemical reactions .
Properties
Molecular Formula |
C17H13F3N2O3 |
---|---|
Molecular Weight |
350.29 g/mol |
IUPAC Name |
methyl 3-methyl-7-[4-(trifluoromethoxy)phenyl]benzimidazole-5-carboxylate |
InChI |
InChI=1S/C17H13F3N2O3/c1-22-9-21-15-13(7-11(8-14(15)22)16(23)24-2)10-3-5-12(6-4-10)25-17(18,19)20/h3-9H,1-2H3 |
InChI Key |
JITNANSTDIAYOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C=C(C=C21)C(=O)OC)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.